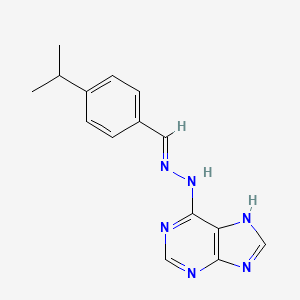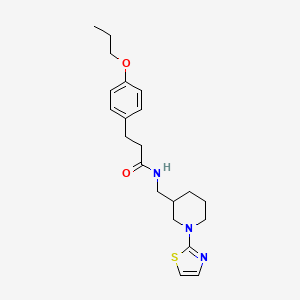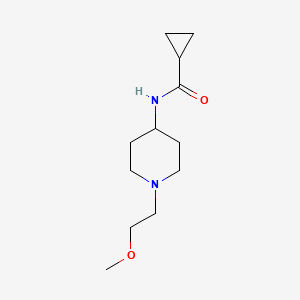
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1990s as a potential treatment for pain and inflammation but was later found to have significant psychoactive effects. Despite its potential therapeutic uses, CP-47,497 is currently illegal in many countries due to its abuse potential.
Mechanism Of Action
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. It binds to the receptor and activates it, leading to a cascade of downstream effects. This activation results in the release of various neurotransmitters, including dopamine, which is responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation, protect against neurodegeneration, and improve cognitive function. However, it also has significant psychoactive effects, including euphoria, sedation, and altered perception.
Advantages And Limitations For Lab Experiments
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it useful for studying the receptor's function. Additionally, it has well-characterized effects on various neurotransmitter systems, making it a useful tool for investigating the brain's complex signaling pathways. However, its psychoactive effects and potential for abuse limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid. One area of interest is its potential therapeutic uses, particularly for conditions such as chronic pain and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of the drug for human use. Finally, investigations into the drug's mechanism of action and its effects on various neurotransmitter systems may lead to a better understanding of the brain's complex signaling pathways.
Synthesis Methods
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 4-chlorobenzyl cyanide with methylamine to form N-methyl-4-chlorobenzylamine. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid. The synthesis process is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic uses. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, it has been investigated as a potential treatment for conditions such as multiple sclerosis, epilepsy, and Parkinson's disease. However, due to its psychoactive effects, further research is needed to determine its safety and efficacy for human use.
properties
IUPAC Name |
4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRJIBLRBENAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)
![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)


![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)
![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)


![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)
![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)


![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)